1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . This compound features a pyrazole ring substituted with an oxolan-2-ylmethyl group at the 1-position and an amine group at the 3-position.
Preparation Methods
The synthesis of 1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of oxolan-2-ylmethyl bromide and 1H-pyrazol-3-amine.
Reaction Conditions: The oxolan-2-ylmethyl bromide is reacted with 1H-pyrazol-3-amine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to introduce halogen atoms at specific positions.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imines or hydrazones.
Scientific Research Applications
1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is employed in biological assays to study its effects on various biological targets and pathways.
Materials Science: It is utilized in the development of novel materials with specific properties, such as polymers and coatings.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for research and industrial purposes.
Mechanism of Action
The mechanism of action of 1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine can be compared with similar compounds such as:
1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-amine: This compound has a similar structure but differs in the position of the amine group on the pyrazole ring.
1-[(tetrahydro-2-furanyl)methyl]-1H-pyrazol-3-amine: This compound features a tetrahydrofuran ring instead of an oxolane ring, leading to different chemical and physical properties.
N-fructosyl pyroglutamate:
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-8-3-4-11(10-8)6-7-2-1-5-12-7/h3-4,7H,1-2,5-6H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQGSEBZDFRYSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.